

Application Notes and Protocols for the Quantification of Aminomethylphosphonic Acid (AMPA)

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Compound of Interest

Compound Name: *Methylaminomethylphosphonic acid*

Cat. No.: *B140830*

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Introduction

Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Due to its persistence in the environment and potential health concerns, sensitive and reliable analytical methods for its quantification in various matrices are crucial.^[1]^[2] The analysis of AMPA presents analytical challenges due to its high polarity, low volatility, and lack of a significant chromophore, which complicates extraction and detection.^[1]^[3]^[4]^[5] This document provides detailed application notes and protocols for the quantification of AMPA, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive technique. Both derivatization-based and direct analysis approaches are discussed.

Analytical Approaches

Two main strategies are employed for the quantification of AMPA:

- **Direct Analysis via LC-MS/MS:** This approach involves the direct injection of a prepared sample extract into the LC-MS/MS system. While simpler by avoiding a derivatization step, it requires specialized chromatographic columns, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns, to achieve sufficient retention of the highly polar AMPA molecule.^[6]^[7]^[8]

- **Analysis with Derivatization:** This is a more traditional and widely used method. AMPA is chemically modified with a derivatizing agent, most commonly 9-fluorenylmethyl chloroformate (FMOC-Cl), to increase its hydrophobicity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This allows for better retention on standard reversed-phase columns (e.g., C18) and can enhance detection sensitivity.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for AMPA quantification in different matrices.

Table 1: LC-MS/MS Methods with Derivatization (FMOC-Cl)

Matrix	Limit of Quantitation (LOQ)	Limit of Detection (LOD)	Recovery (%)	Linearity (R ²)	Reference
Soy Protein Isolate	0.05 µg/g	0.01 µg/g	91-116	>0.99	[9]
Liquid Samples (e.g., milk)	0.005 µg/g	-	-	>0.99	[9]
Water	0.01 µg/L	-	70-120	0.9936	[5]
Honey	-	-	-	>0.99	[11]
Human Urine	-	20 pg/mL (without SPE)	101-105	-	[10]

Table 2: Direct Analysis LC-MS/MS Methods (Without Derivatization)

Matrix	Limit of Quantitation (LOQ)	Limit of Detection (LOD)	Recovery (%)	Linearity (R ²)	Reference
Edible Oils	5 µg/kg	-	81.4-119.4	0.996	[1]
Corn	1 µM	0.2 µM	58.48-109	>0.99	[1]
Oat-based Products	49 ng/g	1-5 ng/g	-	0.9987	[1]
Water	0.02 µg/L	-	80-120	>0.99	[7]
Plant Material (Barley)	-	-	-	0.999	[6]

Table 3: GC-MS Method with Derivatization

Matrix	Limit of Quantitation (LOQ)	Limit of Detection (LOD)	Recovery (%)	Linearity (R ²)	Reference
Water	0.45 µg/L	0.15 µg/L	70-120	-	[14]
Soil/Sediment	0.0018 mg/kg	0.0006 mg/kg	70-120	-	[14]

Experimental Protocols

Protocol 1: AMPA Quantification in Food Matrices using LC-MS/MS with FMOC-Cl Derivatization

This protocol is adapted from methodologies described for complex biological matrices.[\[9\]](#)

1. Reagents and Materials

- AMPA analytical standard
- Isotopically labeled internal standards (e.g., AMPA-¹³C, ¹⁵N, D₂)
- Milli-Q water

- Acetonitrile (ACN), HPLC grade
- Hydrochloric acid (HCl)
- Disodium tetraborate decahydrate
- Sodium hydroxide (NaOH)
- 9-fluorenylmethyl chloroformate (FMOC-Cl)
- Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[11]

2. Sample Preparation and Extraction

- Weigh 1-2 g of the homogenized solid sample into a centrifuge tube. For liquid samples, use 1-2 mL.
- Add an appropriate amount of the internal standard stock solution.
- Add 10 mL of 0.1 M HCl to the sample. Acidification is crucial to release AMPA from complexes with metal ions.[9]
- Vortex or shake vigorously for 20 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Collect the supernatant for the derivatization step.

3. Derivatization

- Prepare a borate buffer (e.g., 0.2 M) and adjust the pH to 10.0 with NaOH.[9]
- Prepare a fresh solution of FMOC-Cl in acetonitrile (e.g., 1.5 mg/mL).[9]
- In a clean vial, mix 1 mL of the sample extract, 1 mL of borate buffer, and 2 mL of the FMOC-Cl solution.
- Vortex immediately and let the reaction proceed at room temperature for at least 1 hour.[12]

4. Solid-Phase Extraction (SPE) Cleanup

- Condition an SPE cartridge by passing through methanol followed by water.
- Load the derivatized sample solution onto the cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the derivatized AMPA with an appropriate solvent, such as acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

- Chromatographic Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. The FMOC derivative allows for detection in both modes.[\[1\]](#)
- MRM Transitions: Monitor specific precursor and product ion transitions for both native AMPA-FMOC and the isotopically labeled internal standard.

Protocol 2: Direct Quantification of AMPA in Water by LC-MS/MS

This protocol is based on methods that do not require derivatization.[\[7\]](#)[\[8\]](#)

1. Reagents and Materials

- AMPA analytical standard

- Isotopically labeled internal standards (e.g., AMPA- ^{13}C , ^{15}N)
- Milli-Q water
- Formic acid
- Methanol, HPLC grade

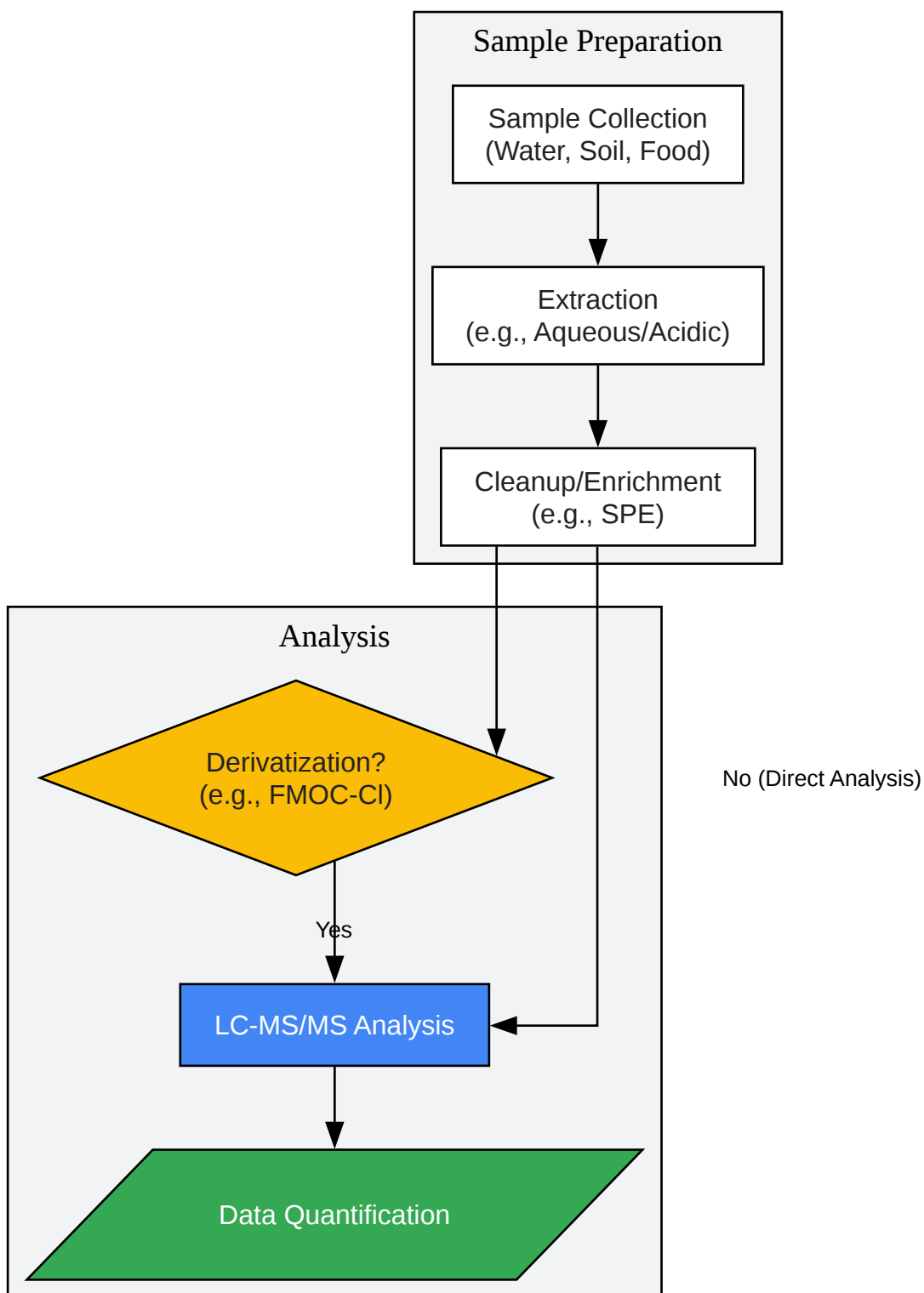
2. Sample Preparation

- Collect the water sample in a clean container.
- For samples with high salinity or complex matrices, an ion exchange-based enrichment may be necessary.[\[8\]](#)
- For cleaner water samples, filter through a 0.22 μm syringe filter.
- Add an appropriate amount of the internal standard to an aliquot of the filtered sample.

3. LC-MS/MS Analysis

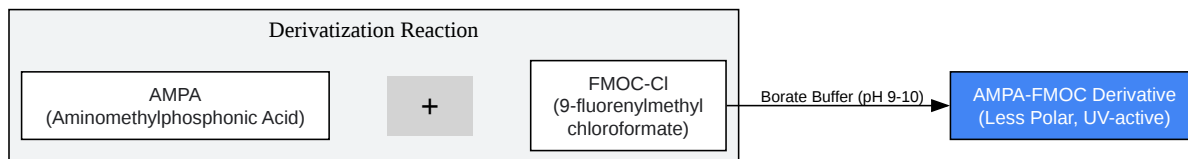
- Chromatographic Column: A column suitable for polar compounds, such as a HILIC column or a specialized column designed for glyphosate and AMPA analysis.
- Mobile Phase: A gradient of water with formic acid and acetonitrile.
- Injection Volume: 20-100 μL .
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: ESI negative mode is commonly used for underivatized AMPA.[\[6\]](#)
- MRM Transitions:
 - AMPA: Precursor ion m/z 110 \rightarrow Product ions m/z 79 and 63.[\[6\]](#)[\[7\]](#)
 - Internal Standard (^{13}C , ^{15}N -AMPA): Precursor ion m/z 112 \rightarrow Product ion m/z 63.[\[7\]](#)

Visualizations



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Caption: General experimental workflow for AMPA quantification.



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Caption: Derivatization of AMPA with FMOC-Cl.

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